Evidence Item 1: Structural Differentiation — Phenoxyacetamide Ether Linkage vs. Phenylacetamide C–C Bond
The target compound incorporates an ether oxygen (–O–) bridging the 4-fluorophenyl ring to the acetamide carbonyl, whereas the closest structural comparator, N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide (CAS 1797958-43-0), employs a direct C–C methylene linkage . This substitution (O for CH₂) increases the hydrogen-bond acceptor count from 3 to 4, raises the calculated tPSA, and reduces predicted logP, as the ether oxygen introduces polarity and attenuates lipophilicity relative to the all-carbon analog. Within the broader phenoxyacetamide inhibitor class, the identity and positioning of the ether oxygen have been shown to modulate target binding affinity by >100-fold across multiple enzyme systems, establishing that this single-atom variation is a critical determinant of biological activity rather than an inert linker modification [1].
| Evidence Dimension | Linker chemistry (ether O vs. methylene CH₂) and its impact on H-bond acceptor count, polarity, and predicted lipophilicity |
|---|---|
| Target Compound Data | Molecular Formula: C₂₀H₁₆FNO₃S; MW: 369.4 g/mol; H-bond acceptors: 4 (amide O, ether O, ketone O, thiophene S); H-bond donors: 1 (amide NH); Rotatable bonds: 7 |
| Comparator Or Baseline | CAS 1797958-43-0 (N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide): Molecular Formula: C₂₀H₁₆FNO₂S; MW: 353.4 g/mol; H-bond acceptors: 3; H-bond donors: 1; Rotatable bonds: 6 |
| Quantified Difference | ΔMW = +16.0 g/mol; ΔH-bond acceptors = +1 (ether O); estimated ΔlogP ≈ −0.5 to −1.0 units (ether O reduces lipophilicity); estimated ΔtPSA ≈ +9–12 Ų (increased polarity) |
| Conditions | In silico structure comparison based on molecular formula, SMILES, and predicted physicochemical descriptors (XLogP, tPSA); cross-referenced with experimental SAR data from phenoxyacetamide inhibitor series |
Why This Matters
The additional ether oxygen is structurally and electronically non-innocent; it alters hydrogen-bonding potential, polarity, and conformational landscape in ways that can translate into qualitatively different biological activity profiles versus the phenylacetamide analog, making the two compounds non-interchangeable in target-focused screening campaigns.
- [1] Bowyer PW, et al. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorg Med Chem. 2015;23(9):2236-2248. doi:10.1016/j.bmc.2015.02.044 View Source
